Azaperol

Beschreibung

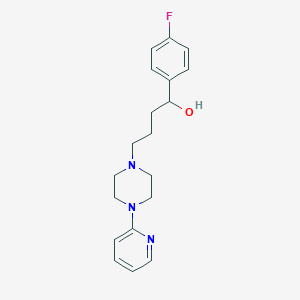

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXYAFNPMXCRJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950731 |

Source

|

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-05-9 |

Source

|

| Record name | Azaperol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaperol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Neuropharmacological Profile of Azaperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone (B1665921) is a butyrophenone (B1668137) neuroleptic agent widely utilized in veterinary medicine for its potent tranquilizing and anti-aggressive properties.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the pharmacological effects of Azaperone. The primary mechanism of action involves the antagonism of central dopamine (B1211576) D2 receptors, a characteristic feature of the butyrophenone class of antipsychotics.[5][6][7] Additionally, Azaperone exhibits significant affinity for D1 dopamine receptors, as well as α-adrenergic, histaminergic, and cholinergic receptors, contributing to its broad spectrum of physiological effects.[1][6][8] This document synthesizes the current understanding of Azaperone's receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.

Receptor Binding Profile

The therapeutic and side-effect profile of Azaperone is a direct consequence of its interaction with a range of neurotransmitter receptors. Its primary sedative and tranquilizing effects are attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic and nigrostriatal pathways.[9] The anti-aggressive effects are also linked to this dopaminergic blockade.[4] Furthermore, its activity at other receptors contributes to its overall pharmacological profile, including its cardiovascular and sedative effects.

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the binding affinity of Azaperone for various neurotransmitter receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Tissue Source | Reference |

| Dopamine D1 | Data not available in search results | |||

| Dopamine D2 | Data not available in search results | |||

| Alpha-1 Adrenergic | Data not available in search results | |||

| Histamine H1 | Data not available in search results | |||

| Serotonin 5-HT1A | Data not available in search results | |||

| Serotonin 5-HT2A | Data not available in search results | |||

| Muscarinic Acetylcholine | Data not available in search results |

Note: Specific Ki values were not available in the provided search results. Further literature review is required to populate this table with precise quantitative data.

Signaling Pathways

The antagonism of dopamine receptors by Azaperone initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Dopamine D2 Receptor Antagonism

Azaperone's binding to D2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Alpha-Adrenergic Receptor Blockade

Azaperone's blockade of α-adrenergic receptors, particularly α1-receptors, is responsible for some of its cardiovascular side effects, such as hypotension.[10] This blockade prevents norepinephrine (B1679862) from binding and activating the Gq-protein signaling cascade, which would normally lead to an increase in intracellular calcium and vasoconstriction.

References

- 1. Azaperone - Wikipedia [en.wikipedia.org]

- 2. vtech.global [vtech.global]

- 3. Azaperone, a sedative neuroleptic of the butyrophenone series with pronounced anti-aggressive and anti-shock activity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of azaperone, a sedative neuroleptic of the butyrophenone series, on dominant-subordinate behaviour in wistar rats competing for food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Azaperone - LKT Labs [lktlabs.com]

- 9. Use of Azaperone - VIN [vin.com]

- 10. The applied pharmacology of azaperone in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Azaperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Azaperone (B1665921) is a member of the butyrophenone (B1668137) class of neuroleptics and exerts its primary pharmacological effects through the blockade of dopamine (B1211576) receptors in the central nervous system (CNS).[4] Its sedative and anti-aggressive properties are largely attributed to its antagonist activity at dopamine D2 receptors.[3] The drug is known to cross the blood-brain barrier and also exhibits affinity for dopamine D1 receptors.[1] Additionally, azaperone possesses some antihistaminic and anticholinergic properties, which contribute to its overall pharmacological profile and potential side effects.[2] It also has an influence on the central and peripheral noradrenergic system, which can lead to cardiovascular effects such as bradycardia and hypotension due to peripheral vasodilation.

Receptor Binding Profile

A comprehensive quantitative analysis of azaperone's binding affinities (Ki values) across a broad spectrum of neurotransmitter receptors is not extensively documented in publicly available literature. However, based on its classification and observed effects, a qualitative and semi-quantitative profile can be summarized.

Table 1: Receptor Binding Profile of Azaperone

| Receptor Family | Receptor Subtype | Azaperone's Affinity/Activity | Primary Effect |

| Dopamine | D2 | High Affinity Antagonist | Antipsychotic, Sedative, Anti-aggressive |

| D1 | Binds to Receptor | Contributes to neuroleptic effects | |

| Adrenergic | α1 | Antagonist | Vasodilation, Hypotension |

| Histamine | H1 | Antagonist | Sedation |

| Cholinergic | Muscarinic | Antagonist (weak) | Anticholinergic side effects (e.g., dry mouth) |

| Serotonin | 5-HT2A | Antagonist (in high concentrations) | May contribute to atypical neuroleptic properties |

Pharmacokinetics and Metabolism

Parenterally administered azaperone is rapidly distributed, reaching maximum concentrations in the blood, brain, and liver within 30 minutes.[4] Notably, brain levels can be 2 to 6 times higher than in the blood.[4] The plasma elimination of azaperone is biphasic, with half-lives of 20 and 150 minutes for the parent drug.[4] Azaperone is extensively metabolized, with only about 12% remaining unchanged four hours after subcutaneous injection.[4] The primary metabolic pathways include reduction of the butanone group to form its major metabolite, azaperol, hydroxylation of the pyridine (B92270) ring, and oxidative N-dearylation.[4] Azaperol itself possesses about one-quarter of the sedative effect of azaperone.[4]

Experimental Protocols

The characterization of azaperone's neuroleptic profile involves a variety of in vitro and in vivo experimental procedures.

In Vitro: Radioligand Binding Assay

This technique is employed to determine the binding affinity of azaperone for various neurotransmitter receptors.

-

Objective: To quantify the affinity (Ki) of azaperone for specific receptor subtypes (e.g., Dopamine D2, Serotonin 5-HT2A, etc.).

-

Principle: This assay measures the ability of azaperone to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

-

General Protocol:

-

Membrane Preparation: Homogenized tissue or cells expressing the receptor of interest are centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of unlabeled azaperone.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.

-

Quantification: The radioactivity of the filter-bound material is measured using a scintillation counter.

-

Data Analysis: The concentration of azaperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Catalepsy Test in Rodents

This behavioral test is used to assess the potential of a neuroleptic drug to induce extrapyramidal side effects (EPS), which are a common consequence of D2 receptor blockade in the striatum.

-

Objective: To evaluate the cataleptic effects of azaperone in rats or mice as a predictor of motor side effects.

-

Principle: Catalepsy is characterized by a failure to correct an externally imposed posture. The latency to correct the posture is measured.

-

General Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: Azaperone is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses. A vehicle control group is also included.

-

Testing Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) above a flat surface.

-

Procedure: At predetermined time points after drug administration, the animal's forepaws are gently placed on the bar. The time it takes for the animal to remove both paws from the bar (descent latency) is recorded.

-

Data Analysis: The mean descent latency for each treatment group is calculated and compared to the control group to determine the dose-dependent cataleptic effect of azaperone.

-

Signaling Pathways

The primary signaling pathway affected by azaperone is the dopamine D2 receptor-mediated pathway. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.

-

Normal Pathway: Dopamine binds to D2 receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression and neuronal excitability.

-

Effect of Azaperone: As a D2 receptor antagonist, azaperone blocks the binding of dopamine. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and altering the signaling cascade. This blockade in key brain regions, such as the mesolimbic and nigrostriatal pathways, is responsible for its neuroleptic effects.

Conclusion

Azaperone is a well-established butyrophenone neuroleptic with a primary mechanism of action involving dopamine D2 receptor antagonism. Its pharmacological profile accounts for its effective use as a sedative and tranquilizer in veterinary practice. While a detailed quantitative receptor binding profile is not fully available in the public domain, the existing data and qualitative observations provide a solid foundation for understanding its neuroleptic properties. Further research to elucidate a comprehensive receptor binding affinity profile would be beneficial for a more complete understanding of its pharmacological nuances and for the development of novel neuroleptic agents.

References

In Vivo Metabolic Transformation of Azaperone to Azaperol: A Technical Guide

This technical guide provides an in-depth analysis of the in vivo metabolism of the butyrophenone (B1668137) neuroleptic agent, azaperone (B1665921), with a primary focus on its conversion to its major metabolite, azaperol. The document is intended for researchers, scientists, and professionals in the field of drug development and veterinary medicine, offering a comprehensive overview of the metabolic pathways, quantitative data from various studies, and detailed experimental protocols.

Introduction

Azaperone is a widely used tranquilizer in veterinary medicine, particularly in swine, to mitigate stress and aggression.[1][2][3] Its pharmacological effects are primarily mediated through dopamine (B1211576) receptor antagonism.[3] Upon administration, azaperone undergoes extensive and rapid metabolism in the body, with the reduction of its butanone group to form azaperol being a key transformation.[4][5][6][7] Azaperol itself exhibits some pharmacological activity, although it is less potent than the parent compound.[6] Understanding the in vivo metabolism of azaperone is crucial for determining its efficacy, safety, and for establishing appropriate withdrawal periods in food-producing animals to ensure consumer safety.[6][7][8]

Metabolic Pathways of Azaperone

The biotransformation of azaperone is a multifaceted process involving several enzymatic reactions, primarily occurring in the liver.[4][5] The main metabolic pathways identified are:

-

Reduction of the Butanone Group: This is the principal metabolic route, leading to the formation of azaperol.[4][5]

-

Hydroxylation of the Pyridine (B92270) Group: This reaction introduces a hydroxyl group onto the pyridine ring of the molecule.[4][5][9]

-

Oxidative N-Dearylation: This pathway involves the cleavage of the bond between the piperazine (B1678402) nitrogen and the pyridine ring.[4][5]

-

Oxidative N-Dealkylation: This process results in the removal of the butyl chain.[4][5]

The relative importance of these pathways can differ between species. For instance, in vitro studies have shown that the reductive pathway is more predominant in pigs compared to rats.[5]

Quantitative Analysis of Azaperone and Azaperol

Numerous studies have quantified the levels of azaperone and its primary metabolite, azaperol, in various biological matrices. The data from these studies are summarized below to provide a comparative overview.

In Vitro Metabolism

In vitro studies using liver fractions have provided valuable insights into the initial metabolic fate of azaperone.

| Species | Liver Fraction | Incubation Time | Azaperone Metabolized | Azaperol Formed (% of Metabolized) | Reference |

| Rat | 16,000 x g supernatant | 1 hour | ~90% | 22% | [4] |

| Pig | 16,000 x g supernatant | 1 hour | Not specified | 11% | [5] |

Tissue Residue Depletion in Pigs

The concentration of azaperone and azaperol in edible tissues of pigs is a critical factor for food safety. The following tables present data from a study involving the oral administration of azaperone.

Table 2: Residue Concentrations (µg/g) in Pig Tissues After a Single Oral Dose of 4 mg/kg Azaperone [6][7][10]

| Time After Administration | Tissue | Azaperone (Mean ± SD) | Azaperol (Mean ± SD) | Total Azaperone + Azaperol (Mean ± SD) |

| 6 hours | Muscle | 0.012 ± 0.003 | 0.010 ± 0.002 | 0.022 ± 0.005 |

| Liver | 0.025 ± 0.007 | 0.018 ± 0.004 | 0.043 ± 0.011 | |

| Kidney | 0.031 ± 0.009 | 0.022 ± 0.006 | 0.053 ± 0.015 | |

| Skin + Fat | 0.010 ± 0.002 | 0.008 ± 0.001 | 0.018 ± 0.003 | |

| 24 hours | Muscle | < LOQ | < LOQ | < LOQ |

| Liver | 0.005 ± 0.001 | 0.004 ± 0.001 | 0.009 ± 0.002 | |

| Kidney | 0.007 ± 0.002 | 0.005 ± 0.001 | 0.012 ± 0.003 | |

| Skin + Fat | < LOQ | < LOQ | < LOQ | |

| 48 hours | All Tissues | < LOQ | < LOQ | < LOQ |

| LOQ (Limit of Quantification) = 0.010 µg/g |

Table 3: Residue Concentrations (µg/kg) in Pig Tissues After a Single Intramuscular Dose of 2 mg/kg Azaperone [8]

| Time After Administration | Tissue | Azaperone (Mean) | Azaperol (Mean) |

| 1 day | Muscle | < 25 | Not Detected |

| Liver | Not Detected | 64 | |

| Kidney | Not Detected | 78 | |

| Fat | 68 | < 25 | |

| 2 days | Muscle | 76 (in one pig) | Not Detected |

| Liver | Not Detected | 33 | |

| Kidney | Not Detected | 46 | |

| Fat | 45 | < 25 | |

| 3 days | Muscle | < 25 | Not Detected |

| Liver | Not Detected | < 25 | |

| Kidney | Not Detected | 31 (in one pig) | |

| Fat | 35 (in one pig) | < 25 | |

| 5 & 7 days | All Tissues | Not Detected | Not Detected |

| LOD (Limit of Detection) = 25 µg/kg |

Excretion in Rats

Studies using radiolabeled azaperone have elucidated the excretion profile of the drug and its metabolites.

Table 4: Excretion of Radioactivity After a 1 mg/kg Subcutaneous Dose of Tritiated Azaperone in Male Wistar Rats [5]

| Time | % in Urine | % in Feces |

| 0 - 24 h | 9.4 | 51.4 |

| 24 - 48 h | 7.6 | 21.2 |

| 0 - 96 h | 22.2 | 78.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of azaperone metabolism.

In Vitro Metabolism Assay

This protocol is based on the methodology used to assess the metabolism of azaperone in liver fractions.[4][5]

Protocol Details:

-

Preparation of Liver Fraction: Livers from the test species (e.g., Wistar rats or pigs) are homogenized in a suitable buffer. The homogenate is then centrifuged at 16,000 x g to obtain the supernatant, which contains cytosolic and microsomal enzymes.[5]

-

Incubation: A reaction mixture is prepared containing the 16,000 x g supernatant, tritiated azaperone (e.g., 11.8 µg in 0.5 ml of 0.286% tartaric acid), and necessary cofactors. The mixture is incubated at 37°C for a specified period (e.g., 1 hour).[5]

-

Sample Processing: The reaction is terminated, typically by placing the mixture on ice and lowering the pH. The mixture is then centrifuged, and the supernatant is subjected to an organic solvent extraction scheme.[5]

-

Analysis: The extracted metabolites are separated using techniques like thin-layer chromatography (TLC). Identification is carried out using gas chromatography-mass spectrometry (GC-MS), and quantification of the radiolabeled compounds is performed using liquid scintillation counting.[5]

Tissue Residue Analysis by HPLC-UV

This protocol outlines a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the simultaneous determination of azaperone and azaperol in animal tissues.[6][10][11][12]

Protocol Details:

-

Sample Preparation:

-

A 1 g sample of tissue (muscle, liver, kidney, or skin with fat) is homogenized in 4 mL of acetonitrile.[6][10]

-

The mixture is vortexed for 15 minutes, sonicated for 2 minutes, and then centrifuged at 4000 g for 20 minutes.[6][10]

-

The supernatant is subjected to solid-phase extraction (SPE).[6][10]

-

The analytes are eluted, and the eluate is evaporated to dryness and reconstituted in the mobile phase.[6][10][13][14]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as an ODS (C18) column, is typically used.[13]

-

Mobile Phase: A common mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 0.05 M, pH 3.00) and acetonitrile.[11][12]

-

Detection: UV detection is performed at a wavelength of approximately 245-250 nm.[11][12][13]

-

-

Quantification:

Conclusion

The in vivo metabolism of azaperone is a rapid and extensive process, with the formation of azaperol being the most significant pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound. A thorough understanding of its metabolic fate is essential for ensuring its responsible and safe use in veterinary medicine, particularly in food-producing animals. The provided methodologies offer robust approaches for the quantification of azaperone and azaperol residues in various biological matrices, which is critical for both pharmacokinetic studies and regulatory monitoring.

References

- 1. Azaperone - Wikipedia [en.wikipedia.org]

- 2. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Azaperone - VIN [vin.com]

- 4. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]

- 5. fao.org [fao.org]

- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. redalyc.org [redalyc.org]

- 11. mdpi.com [mdpi.com]

- 12. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Confirmation of azaperone and its metabolically reduced form, azaperol, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Effects of Azaperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone (B1668137) neuroleptic, exerts its primary effects on the central nervous system (CNS) through the antagonism of dopamine (B1211576) receptors. Predominantly used in veterinary medicine as a tranquilizer and anti-aggressive agent, its pharmacological profile also includes interactions with other neurotransmitter systems, contributing to its overall sedative and neuroleptic properties. This technical guide provides a comprehensive overview of the core CNS effects of Azaperone, detailing its receptor binding affinity, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized using diagrammatic representations.

Introduction

Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic drug with well-documented sedative and antiemetic effects.[1] While its clinical application is mainly in veterinary practice, particularly in swine, its mechanism of action provides a valuable case study in the pharmacology of dopamine receptor antagonists.[1][2] Understanding the intricate details of Azaperone's interaction with CNS receptors and the subsequent cellular responses is crucial for the development of novel therapeutics with refined efficacy and side-effect profiles. This guide synthesizes available data on Azaperone's CNS pharmacology, focusing on its molecular interactions and their functional consequences.

Receptor Binding Profile

The primary mechanism of action of Azaperone is the antagonism of dopamine receptors, with a notable affinity for both D1 and D2 subtypes.[3] Like other butyrophenones, it also exhibits some affinity for other receptor systems, including serotonergic, adrenergic, and histaminergic receptors.[2] This multi-target engagement contributes to its broad spectrum of pharmacological effects.

Quantitative Data on Receptor Affinity

Precise Ki values for Azaperone across a wide range of CNS receptors are not extensively reported in publicly available literature. However, data from analogous butyrophenone compounds provide valuable insights into the expected binding profile. The following table summarizes the binding affinities (Ki values in nM) of a representative butyrophenone analog for key CNS receptors, offering a comparative framework for understanding Azaperone's potential interactions.[4]

| Receptor Subtype | Representative Butyrophenone Analog Ki (nM) |

| Dopamine Receptors | |

| D1 | 162.7 ± 33.1 |

| D2 | 30 < Ki < 150 (target range) |

| D3 | Data not available |

| D4 | < 10 (target range) |

| Serotonin (B10506) Receptors | |

| 5-HT1A | 117 |

| 5-HT2A | 23.6 |

| 5-HT2C | 1425 |

| Adrenergic Receptors | |

| α1 | Data not available |

| Histamine Receptors | |

| H1 | > 500 (target for low affinity) |

Note: The data presented are for a butyrophenone analog and should be considered as an estimation of Azaperone's binding profile.[4] The target ranges reflect the desired binding affinities in the development of atypical antipsychotics.[4]

Signaling Pathways

Azaperone's antagonism of the dopamine D2 receptor is central to its neuroleptic effects. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5] Inhibition of this pathway by Azaperone leads to a cascade of downstream effects.

Dopamine D2 Receptor Signaling Cascade

Antagonism of the D2 receptor by Azaperone prevents the binding of endogenous dopamine, thereby inhibiting the dissociation of the Gi/o protein from the receptor. This leads to the following key downstream events:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein typically inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). By blocking this, Azaperone can lead to a relative increase in cAMP levels.[5]

-

Modulation of β-Arrestin Recruitment: D2 receptor activation also leads to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling.[1][6] Antagonists like Azaperone are expected to block dopamine-induced β-arrestin recruitment.[6]

Experimental Protocols

The characterization of Azaperone's CNS effects relies on a combination of in vitro and in vivo experimental techniques. The following sections detail the generalized protocols for two key methodologies.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[7] A competition binding assay is typically used to determine the Ki of an unlabeled drug like Azaperone.

Objective: To determine the binding affinity (Ki) of Azaperone for the dopamine D2 receptor.

Materials:

-

Radioligand: [3H]Spiperone (a potent D2 antagonist)

-

Competitor: Azaperone

-

Receptor Source: Homogenates from porcine striatal tissue or a cell line expressing the D2 receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter

Protocol:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Spiperone (typically at or below its Kd), and varying concentrations of Azaperone.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]Spiperone against the concentration of Azaperone. The concentration of Azaperone that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of a specific brain region in a living animal.[8] This method can be used to assess the impact of Azaperone on dopamine and serotonin turnover.

Objective: To measure the effect of Azaperone on extracellular dopamine and serotonin levels in the pig striatum.

Materials:

-

Animal Model: Domestic pig

-

Microdialysis Probe: Concentric or linear probe with a semi-permeable membrane.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Microinfusion Pump

-

Fraction Collector

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

Protocol:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the striatum of the pig.

-

Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: Administer Azaperone, typically via intramuscular injection.

-

Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot against time to observe the time-course of Azaperone's effect.

Conclusion

Azaperone's primary mechanism of action in the central nervous system is the antagonism of dopamine D2 receptors. This interaction inhibits downstream signaling pathways, leading to its characteristic sedative and neuroleptic effects. While specific quantitative binding data for Azaperone is limited, the profiles of analogous butyrophenones provide a solid framework for understanding its multi-receptor engagement. The experimental protocols of radioligand binding assays and in vivo microdialysis are fundamental to characterizing the pharmacodynamics of Azaperone and similar compounds. Further research to delineate the precise binding affinities and in vivo neurochemical effects of Azaperone will be instrumental in advancing our understanding of butyrophenone pharmacology and in the development of more targeted neuroleptic agents.

References

- 1. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaperone - Wikipedia [en.wikipedia.org]

- 3. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]

- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Azaperol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Azaperol, the primary and pharmacologically active metabolite of the butyrophenone (B1668137) neuroleptic agent, Azaperone (B1665921). Azaperone is widely used in veterinary medicine as a tranquilizer, particularly in swine, to mitigate stress and aggression. The biotransformation of Azaperone to Azaperol is a critical aspect of its pharmacological profile and a key consideration in food safety and residue analysis. This document details the metabolic pathway, initial pharmacokinetic and pharmacological assessments, and the analytical methodologies employed for its identification and quantification.

Introduction: The Emergence of a Key Metabolite

Azaperone, a butyrophenone derivative, was developed as a neuroleptic agent for veterinary use, demonstrating significant efficacy in producing psychomotor sedation.[1] Its mechanism of action involves the blockade of dopamine (B1211576) receptors in the brain, and at lower doses, it also acts as a potent α-receptor blocker.[2] During the initial investigations into the pharmacokinetics and metabolism of Azaperone, a primary metabolite was identified and subsequently named Azaperol.[3] This discovery was pivotal, as Azaperol was found to be not merely an inactive byproduct but a pharmacologically active compound itself, contributing to the overall sedative effect of the parent drug.[2][4] The characterization of Azaperol was therefore essential for a complete understanding of Azaperone's in vivo activity and for establishing appropriate withdrawal periods in food-producing animals.

Discovery and Metabolic Pathway

Azaperol was first identified as a new metabolite of Azaperone in 1976.[3][5] The primary metabolic transformation involves the reduction of the ketone group on the butyrophenone side chain of Azaperone to a secondary alcohol, yielding Azaperol.[1][2] This biotransformation is a common metabolic route for butyrophenone compounds.

The metabolic conversion of Azaperone to Azaperol can be visualized as follows:

Caption: Metabolic reduction of Azaperone to Azaperol.

Further studies have also identified other metabolites, such as 5'-hydroxy-azaperol and 5'-hydroxyazaperone, indicating that hydroxylation of the pyridine (B92270) ring is another metabolic pathway.[6]

Initial Pharmacological and Pharmacokinetic Characterization

The initial characterization of Azaperol revealed that it possesses neuroleptic activity, although it is less potent than its parent compound, Azaperone.[4] Early studies in rats demonstrated that after intravenous administration of Azaperol, a portion of the compound is oxidized back to Azaperone, suggesting a reversible metabolic process to some extent.[3]

Pharmacokinetic Profile

The pioneering 1976 study by Rauws et al. provided the first pharmacokinetic data for Azaperol. Following intravenous administration of a 10 mg/kg dose of Azaperol to female Wistar rats, the concentrations of both Azaperol and Azaperone were measured in various organs.[3][7]

Table 1: Concentration of Azaperol and Azaperone in Rat Tissues Following a 10 mg/kg IV Dose of Azaperol [7]

| Time (minutes) | Organ | Azaperol (µg/g) | Azaperone (µg/g) |

| 15 | Liver | 0.65 | 0.01 |

| 30 | Liver | 0.47 | 0.01 |

| 60 | Liver | 0.33 | <0.01 |

| 90 | Liver | 0.16 | Not Detected |

| 15 | Kidney | 1.44 | 0.13 |

| 30 | Kidney | 0.92 | <0.05 |

| 60 | Kidney | 0.22 | Not Detected |

| 90 | Kidney | <0.01 | Not Detected |

| 15 | Brain | 1.18 | 0.06 |

| 30 | Brain | 0.54 | <0.02 |

| 60 | Brain | 0.13 | Not Detected |

| 90 | Brain | <0.01 | Not Detected |

Data extracted from a 1992 WHO report citing Rauws et al., 1976.

The elimination half-life of Azaperol was determined to be approximately 15 minutes in the brain and kidney, and 45 minutes in the liver.[3] These initial findings highlighted the rapid distribution and elimination of Azaperol.

Experimental Protocols for Characterization

General Workflow for Azaperol Characterization

The characterization of Azaperol from biological samples typically follows a multi-step process:

Caption: General workflow for Azaperol analysis.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is adapted from modern, validated methods for the simultaneous determination of Azaperone and Azaperol in animal tissues.[1]

Objective: To extract and quantify Azaperol from animal tissue (e.g., liver, kidney).

Materials:

-

Animal tissue sample

-

Acetonitrile (ACN)

-

Perchloric acid

-

Phosphate (B84403) buffer (0.05 M, pH 3.0)

-

Azaperol analytical standard

-

Homogenizer

-

Centrifuge

-

Lyophilizer (or nitrogen evaporator)

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Weigh 1 g of tissue into a centrifuge tube.

-

Add 4 mL of acetonitrile.

-

Homogenize the sample thoroughly.

-

Centrifuge the homogenate to pellet the solid debris.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness using a lyophilizer or a stream of nitrogen.

-

Reconstitute the residue in 20 µL of ethanol.

-

Add 15 µL of perchloric acid for deproteinization.[8]

-

Vortex and centrifuge the sample.

-

The resulting supernatant is ready for HPLC analysis.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a series of calibration standards of Azaperol in a blank matrix extract.

-

Inject the standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Azaperol in the samples by interpolating their peak areas from the calibration curve.

-

Table 2: HPLC-UV Method Validation Parameters [1]

| Parameter | Azaperone | Azaperol |

| Linearity Range (µg/kg) | 50 - 300 | 50 - 300 |

| Correlation Coefficient (R²) | 0.9985 | 0.9991 |

| LOQ (µg/kg) | 0.25 | 0.12 |

| Recovery (%) | 97.1 - 107.3 | 96.4 - 105.1 |

| Accuracy (%) | < 15 | < 15 |

Conclusion

The discovery of Azaperol as the primary, pharmacologically active metabolite of Azaperone marked a significant step in understanding the complete in vivo profile of this widely used veterinary tranquilizer. Initial characterization studies in the 1970s established its formation via metabolic reduction and provided the first insights into its pharmacokinetic behavior. Modern analytical techniques have since refined the methods for its detection and quantification, which are crucial for both pharmacological research and regulatory monitoring of food products. This guide provides a foundational understanding of Azaperol, from its initial discovery to the detailed methodologies used for its characterization, serving as a valuable resource for professionals in the fields of drug metabolism, veterinary pharmacology, and food safety.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Azaperol, a new metabolite of the veterinary butyrophenone tranquilizer azaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]

Azaperol: A Biologically Active Metabolite of Azaperone - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone (B1665921), a butyrophenone (B1668137) neuroleptic, is widely utilized in veterinary medicine for its sedative and anti-aggressive properties, particularly in swine. Its pharmacological effects are not solely attributable to the parent compound but also to its principal active metabolite, azaperol. This technical guide provides a comprehensive overview of azaperol's role as a biologically active metabolite of azaperone. It delves into the metabolic pathways, pharmacokinetic profiles, and pharmacodynamic properties of both compounds. Detailed experimental protocols for their quantification and in vitro metabolism studies are provided, alongside a summary of key quantitative data. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Azaperone (1-(4-fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one) is a dopamine (B1211576) receptor antagonist belonging to the butyrophenone class of neuroleptics.[1] It is primarily used in veterinary practice to manage stress and aggression in pigs.[2] The biotransformation of azaperone leads to the formation of several metabolites, with azaperol being the most significant in terms of biological activity.[3][4] Azaperol is formed through the reduction of the butanone group of azaperone.[2] While pharmacologically less potent than its parent compound, azaperol contributes to the overall sedative and physiological effects observed after azaperone administration.[4] For regulatory purposes, the combined residues of azaperone and azaperol are often considered the marker for food safety assessments in treated animals.[4] Understanding the metabolic fate and activity of azaperol is therefore crucial for a complete pharmacological and toxicological evaluation of azaperone.

Metabolism of Azaperone

The metabolism of azaperone is extensive and occurs primarily in the liver.[1] The main metabolic transformations include reduction, oxidative N-dearylation, and hydroxylation.[1]

Major Metabolic Pathways

-

Reduction: The most prominent metabolic pathway is the reduction of the butanone side chain of azaperone to form its corresponding alcohol, azaperol. This reaction is catalyzed by carbonyl reductases.

-

Oxidative N-Dearylation: This pathway involves the cleavage of the bond between the piperazine (B1678402) ring and the pyridine (B92270) ring.

-

Hydroxylation: Hydroxylation can occur on the pyridine ring of azaperone and its metabolites.[5]

-

Other Metabolites: Other identified metabolites include hydroxylated derivatives of both azaperone and azaperol, such as 5'-hydroxyazaperone and 5'-hydroxy-azaperol, as well as N-dealkylated products.[5][6]

Below is a diagram illustrating the primary metabolic pathways of azaperone.

Caption: Primary metabolic pathways of azaperone.

Pharmacodynamics

Azaperone and, by extension, its active metabolite azaperol, exert their effects primarily through the antagonism of dopamine receptors in the central nervous system.

Mechanism of Action: Dopamine Receptor Antagonism

Azaperone is an antagonist of both D1 and D2 dopamine receptors.[7] By blocking these receptors, it interferes with dopamine-mediated neurotransmission, leading to a reduction in motor activity and arousal, which manifests as sedation. The antagonism of D2 receptors is a hallmark of typical antipsychotic drugs.

The following diagrams illustrate the signaling pathways of D1 and D2 dopamine receptors and the effect of an antagonist.

Caption: Dopamine D1 receptor signaling pathway and antagonism.

Caption: Dopamine D2 receptor signaling pathway and antagonism.

Relative Potency

Azaperol has been shown to be a pharmacologically active metabolite, although its potency is less than that of azaperone.

| Compound | Relative Sedative Effect | Relative Temperature-Lowering Effect |

| Azaperone | 1 | 1 |

| Azaperol | ~1/4 | ~1/30 |

Pharmacokinetics

The pharmacokinetic profiles of azaperone and azaperol have been studied in several species, most notably in pigs and rats.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for azaperone and azaperol.

| Species | Compound | Route | Dose | Tmax (h) | t1/2 (h) | Notes |

| Pig | Azaperone | IM | 1 mg/kg | ~0.5 | 1 - 2.5 | Biphasic elimination.[8] |

| Pig | Azaperone + Metabolites | SC | Not specified | 0.75 | 1.5 and 6 | Biphasic elimination for total drug and metabolites. |

| Rat | Azaperone | SC | 1 mg/kg | ~0.5 | - | Rapid elimination from brain and blood.[1] |

| Rat | Azaperol | IV | 10 mg/kg | - | ~0.25 (brain, kidney), ~0.75 (liver) | Elimination half-life.[1][9] |

Note: Comprehensive data for Cmax, AUC, and bioavailability are not consistently available across studies and species.

Tissue Distribution

Following administration, azaperone is rapidly distributed to various tissues, with the highest concentrations found in the liver and kidney.[8] Levels in the brain are 2- to 6-fold higher than in the blood.[2] Azaperol concentrations are generally higher than those of azaperone in most tissues, with the exception of the injection site and fat.[2]

Experimental Protocols

This section provides detailed methodologies for the analysis of azaperone and azaperol in biological matrices and for in vitro metabolism studies.

Quantification of Azaperone and Azaperol in Tissues by HPLC

This protocol is adapted from methodologies described for the analysis of azaperone and azaperol residues in animal tissues.[10][11][12]

Caption: General workflow for HPLC analysis of azaperone and azaperol.

Methodology:

-

Sample Preparation and Homogenization:

-

Weigh 1-2 g of tissue (e.g., liver, muscle, kidney) into a centrifuge tube.

-

Add an appropriate volume of homogenization solvent (e.g., acetonitrile).

-

Homogenize the tissue using a mechanical homogenizer.

-

Centrifuge the homogenate to pellet the solid debris.

-

-

Extraction:

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the supernatant from the homogenized sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute azaperone and azaperol with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Liquid-Liquid Extraction (LLE):

-

To the supernatant, add an immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic layer. Repeat the extraction for better recovery.

-

-

-

Evaporation and Reconstitution:

-

Evaporate the collected eluate or organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a modifier like diethylamine) in an isocratic or gradient elution.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at approximately 245-250 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

-

-

Injection: Inject the reconstituted sample into the HPLC system.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of azaperone and azaperol of known concentrations.

-

Quantify the concentrations in the samples by comparing their peak areas to the calibration curve.

-

In Vitro Metabolism of Azaperone

This protocol outlines a general procedure for studying the metabolism of azaperone using liver microsomes.[2][13]

Caption: Workflow for in vitro metabolism study of azaperone.

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine:

-

Liver microsomes (from the species of interest, e.g., pig or rat).

-

A buffered solution (e.g., phosphate buffer, pH 7.4).

-

Azaperone solution (in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%).

-

An NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH-generating system or NADPH.

-

Incubate at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which will also precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

-

Analysis:

-

Analyze the sample using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system to separate and identify the parent drug and its metabolites.

-

-

Metabolite Identification:

-

Identify metabolites by comparing their retention times and mass spectra with those of authentic standards (if available) and by interpreting the fragmentation patterns in the mass spectra.

-

Conclusion

Azaperol is a key biologically active metabolite of azaperone, contributing significantly to its overall pharmacological profile. A thorough understanding of its formation, pharmacokinetics, and pharmacodynamics is essential for researchers and professionals involved in drug development and veterinary medicine. The data and protocols presented in this guide offer a solid foundation for further investigation into the nuanced roles of azaperone and azaperol. Future research should focus on obtaining more precise quantitative data on the receptor binding affinities and enzyme kinetics of azaperol to further elucidate its contribution to the therapeutic and potential adverse effects of azaperone.

References

- 1. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 925. Azaperone (WHO Food Additives Series 41) [inchem.org]

Species-specific metabolism of Azaperone to Azaperol

An In-Depth Technical Guide to the Species-Specific Metabolism of Azaperone (B1665921) to Azaperol

Introduction

Azaperone is a neuroleptic tranquilizer from the butyrophenone (B1668137) class, primarily utilized in veterinary medicine to manage aggression and stress in pigs.[1][2][3] Its pharmacological activity is mediated through the blockade of dopamine (B1211576) receptors in the central nervous system.[4] The biotransformation of azaperone is a critical determinant of its efficacy and safety, leading to the formation of several metabolites. Among these, azaperol, the reduced form of the parent compound, is of significant interest as it retains pharmacological activity.[2][5]

Understanding the species-specific variations in the metabolic conversion of azaperone to azaperol is paramount for drug development, toxicological assessment, and establishing appropriate withdrawal times for food-producing animals. This technical guide provides a comprehensive overview of the metabolic pathways of azaperone, details species-dependent quantitative differences, and outlines the experimental protocols used to derive this data.

Primary Metabolic Pathways of Azaperone

The metabolism of azaperone is extensive and proceeds via several key pathways. In vitro studies using liver fractions have identified three major routes of biotransformation:

-

Reduction of the butanone side chain: This is the primary focus of this guide, yielding the active metabolite azaperol.[6]

-

Oxidative N-dearylation: This pathway involves the cleavage of the bond between the piperazine (B1678402) ring and the fluorophenyl group.[6]

-

Hydroxylation of the pyridine (B92270) ring: This reaction introduces a hydroxyl group onto the pyridine moiety of the molecule.[6][7]

These pathways are not mutually exclusive, and further metabolism of the primary metabolites can occur. The following diagram illustrates the principal metabolic transformations of azaperone.

Caption: Primary metabolic pathways of Azaperone.

Species-Specific Differences in Azaperone Metabolism

Significant quantitative differences in the metabolic profile of azaperone have been observed between species, most notably between pigs and rats. These differences are evident in in vitro studies using liver supernatant fractions. While the same metabolites are generally formed in both species, their relative proportions vary considerably.[6]

In rat liver preparations, the reduction of the butanone group to form azaperol is a more dominant pathway compared to pigs.[6] Conversely, the reductive pathway of the butyrophenone, in general, predominates to a greater degree in the pig than in the rat when considering downstream metabolites.[6]

Data Presentation: Quantitative Comparison of In Vitro Metabolism

The following table summarizes the quantitative data from comparative in vitro metabolism studies conducted on pig and rat liver 16,000 x g supernatant fractions. The data represents the percentage of total radioactivity in the incubation mixture attributed to each metabolite after a one-hour incubation.

| Metabolite | Pig Liver Supernatant (% of Radioactivity) | Rat Liver Supernatant (% of Radioactivity) | Primary Metabolic Pathway |

| Azaperol | 11% | 22% | Reduction |

| Oxidative N-dearylation Products | 17% | 8% | Oxidative N-dearylation |

| Pyridine Ring Hydroxylation Products | 12% | 15% | Hydroxylation |

| Data sourced from Meuldermans et al., as cited in the FAO report.[6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the species-specific metabolism of azaperone.

Protocol 1: In Vitro Metabolism using Liver S9 or Supernatant Fractions

This protocol describes a typical workflow for assessing the metabolism of azaperone using subcellular liver fractions, which contain a rich complement of metabolic enzymes.[8][9][10]

Caption: Experimental workflow for in vitro metabolism studies.

Detailed Methodology:

-

Preparation of Liver Supernatant (S16 Fraction):

-

Excise livers from the subject species (e.g., Wistar rat, pig) immediately after euthanasia and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.4).[8]

-

Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.[8]

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[6]

-

Carefully collect the resulting supernatant (S16 fraction) and determine its protein content using a standard method like the BCA assay.[8] The fraction can be stored at -80°C until use.[8]

-

-

Incubation:

-

Prepare an incubation mixture containing the liver supernatant, a buffered solution, and a cofactor generating system (e.g., NADPH, UDPGA).

-

The substrate, such as tritiated azaperone, is added to initiate the reaction. A typical substrate concentration used in studies is around 11.8 µg of ³H-Azaperone.[6]

-

Incubate the mixture in a shaking water bath at 37°C for a specified time, typically 60 minutes.[6]

-

-

Sample Extraction and Analysis:

-

Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) or by placing the reaction tubes on ice and lowering the pH.[6]

-

Metabolites are then extracted from the aqueous phase using an organic solvent extraction scheme.[6]

-

The extracts are concentrated, and the metabolites are separated, identified, and quantified using analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or high-performance liquid chromatography (HPLC).[6][11]

-

Protocol 2: Quantification of Azaperone and Azaperol by HPLC

This protocol outlines a common method for the simultaneous determination of azaperone and its metabolite, azaperol, in animal tissues.[12][13][14]

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples (e.g., liver, muscle, kidney) in a solvent like acetonitrile.[11][13][14] For some matrices, initial solubilization in NaOH may be performed.[12]

-

Centrifuge the homogenate to pellet proteins and cellular debris.[13]

-

The supernatant containing the analytes can be further purified using solid-phase extraction (SPE).[2][11] The extract is loaded onto an SPE cartridge, washed, and the analytes are eluted with a suitable solvent mixture (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).[11]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase or a suitable solvent like ethanol.[11][13]

-

-

Chromatographic Conditions:

-

Chromatograph: A standard high-performance liquid chromatography system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Zorbax SB C-18, 150 × 4.6 mm, 5 µm) is commonly used.[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 mol/L phosphate (B84403) buffer, pH 3.0) and an organic modifier like acetonitrile.[13] A typical isocratic mobile phase might be an acetonitrile-0.025% aqueous diethylamine (B46881) mixture (2:3, v/v).[12]

-

Flow Rate: Typically 1.0 mL/min.[13]

-

Detection: UV detection at a wavelength of approximately 245-250 nm.[12][13]

-

-

Quantification:

-

Prepare calibration curves using standards of azaperone and azaperol of known concentrations.

-

Quantify the amount of each analyte in the samples by comparing their peak heights or areas to the calibration curve.[12] The method should be validated for linearity, accuracy, precision, and recovery.[13]

-

Conclusion

The metabolism of azaperone to its active metabolite azaperol exhibits significant quantitative differences across species. As demonstrated by in vitro studies, rats show a higher propensity to form azaperol via direct reduction of the butanone side chain compared to pigs.[6] These variations underscore the importance of selecting appropriate animal models in preclinical drug development and toxicology studies. The detailed experimental and analytical protocols provided herein serve as a foundational guide for researchers investigating the pharmacokinetics and metabolism of azaperone and related butyrophenone compounds. A thorough understanding of these species-specific metabolic profiles is crucial for ensuring the safe and effective use of azaperone in its target veterinary species.

References

- 1. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. Azaperone - Wikipedia [en.wikipedia.org]

- 4. Use of Azaperone - VIN [vin.com]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]

- 10. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Confirmation of azaperone and its metabolically reduced form, azaperol, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neurochemical Pathways Affected by Azaperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone (B1668137) neuroleptic, exerts its primary pharmacological effects through the modulation of multiple neurochemical pathways in the central nervous system. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling cascades affected by Azaperone, with a focus on the dopaminergic, serotonergic, and adrenergic systems. Through a synthesis of available preclinical data, this document outlines the receptor binding profile of Azaperone, its influence on neurotransmitter turnover, and its impact on key intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of Azaperone's neuropharmacological profile for researchers and professionals in drug development.

Introduction

Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic agent utilized primarily in veterinary medicine as a tranquilizer. Its sedative and antiemetic properties stem from its interaction with various neurochemical systems. Understanding the intricacies of these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics with refined pharmacological profiles. This guide delves into the core neurochemical pathways affected by Azaperone, providing detailed data and methodologies for the scientific community.

Dopaminergic System Modulation

The hallmark of Azaperone's pharmacological action is its potent antagonism of dopamine (B1211576) D2 receptors. This interaction is central to its sedative and antipsychotic-like effects.

Receptor Binding Profile

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Butyrophenones

| Receptor | Haloperidol |

| Dopamine D1 | 45 |

| Dopamine D2 | 0.89 - 7.42[1][2] |

| Dopamine D4 | ~5.1 |

| Serotonin (B10506) 5-HT1A | - |

| Serotonin 5-HT2A | ~2.6 (ED50, mg/kg)[3] |

| Adrenergic α1 | 0.42 (ED50, mg/kg)[3] |

| Adrenergic α2c | Moderate Affinity |

Note: Data for Haloperidol is provided for comparative purposes. Specific Ki values for Azaperone are not consistently reported in the available literature.

Dopamine Turnover

Antagonism of D2 receptors by Azaperone leads to an increase in the synthesis, release, and metabolism of dopamine in the striatum. This is a compensatory response to the blockade of presynaptic D2 autoreceptors, which normally inhibit dopamine release. The increased metabolism of dopamine results in elevated levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Downstream Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by Azaperone disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Serotonergic System Interaction

Azaperone's interaction with the serotonergic system, although less potent than its effects on dopamine receptors, contributes to its overall neuropharmacological profile.

Receptor Binding Profile

Butyrophenones as a class can exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor. While specific Ki values for Azaperone at various serotonin receptors are not consistently available, its structural class suggests potential interactions.

Serotonin Turnover

The impact of Azaperone on serotonin (5-HT) turnover and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), is not as well-characterized as its effects on the dopaminergic system. However, interactions at 5-HT2A receptors could modulate the release of other neurotransmitters, including dopamine.

Downstream Signaling

5-HT2A receptors are Gq/11-coupled GPCRs. Antagonism of these receptors by Azaperone would block the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Adrenergic System Interaction

Azaperone also demonstrates notable effects on the adrenergic system, primarily through the antagonism of alpha-1 adrenergic receptors.

Receptor Binding Profile

Azaperone exhibits antagonist activity at α1-adrenergic receptors, which contributes to its sedative effects and can lead to side effects such as hypotension.

Downstream Signaling

Alpha-1 adrenergic receptors are Gq/11-coupled GPCRs. Similar to 5-HT2A receptors, their antagonism by Azaperone inhibits the PLC-IP3/DAG signaling cascade.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Azaperone for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled Azaperone.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of Azaperone that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of Azaperone on the extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions.

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized animal (e.g., rat).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of Azaperone.

-

Neurochemical Analysis: Analyze the dialysate samples for concentrations of dopamine, serotonin, DOPAC, HVA, and 5-HIAA using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).

-

Data Analysis: Express the post-drug neurotransmitter and metabolite levels as a percentage of the baseline pre-drug levels.

Conclusion

Azaperone's neurochemical profile is dominated by its potent antagonism of dopamine D2 receptors, which is the primary mechanism underlying its sedative and tranquilizing effects. Its interactions with D1, 5-HT2A, and α1-adrenergic receptors further contribute to its complex pharmacology. This technical guide provides a foundational understanding of the neurochemical pathways affected by Azaperone, offering valuable insights for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific binding affinities and in vivo neurochemical consequences of Azaperone administration to refine our understanding of its therapeutic and adverse effects.

References

- 1. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haloperidol - Wikipedia [en.wikipedia.org]

The Role of Azaperol in the Sedative Effects of Azaperone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone, a butyrophenone (B1668137) neuroleptic, is widely utilized in veterinary medicine, particularly in swine, for its potent sedative and anti-aggressive properties. Its mechanism of action is primarily attributed to the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. Following administration, Azaperone is metabolized into several compounds, with Azaperol being a principal metabolite. Notably, Azaperol itself exhibits pharmacological activity, contributing to the overall sedative profile of the parent drug. This technical guide provides a comprehensive analysis of the role of Azaperol in the sedative effects of Azaperone, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support further research and drug development.

Data Presentation

Comparative Potency and Receptor Binding Affinities

The sedative effect of Azaperone is significantly more potent than that of its metabolite, Azaperol. Quantitative data on the relative sedative potency and receptor binding affinities are crucial for understanding the contribution of Azaperol to the overall pharmacological effect of Azaperone.

Table 1: Comparative Sedative Potency of Azaperone and Azaperol

| Compound | Relative Sedative Potency | Source |

| Azaperone | 1 | [1] |

| Azaperol | ~0.25 | [1] |

Table 2: Receptor Binding Affinities (Ki in nM) of Azaperone

| Receptor | Azaperone Ki (nM) | Reference(s) |

| Dopamine D2 | Data not found | Azaperone is a known potent D2 antagonist[2][3] |

| Serotonin (B10506) 5-HT1A | Data not found | Butyrophenones can have affinity for 5-HT1A receptors |

| Alpha-1 Adrenergic | Data not found | Azaperone exhibits alpha-1 adrenergic blocking activity[1] |

Note: Specific Ki values for Azaperone and Azaperol at these receptors were not found in the reviewed literature. The table reflects the known receptor interactions of Azaperone. Further research is required to quantify the specific binding affinities.

Signaling Pathways and Metabolism

The sedative and antipsychotic effects of Azaperone are primarily mediated through its antagonism of the dopamine D2 receptor. This action disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in neuronal excitability. Azaperone undergoes metabolic transformation in the liver, with the reduction of its butanone group leading to the formation of Azaperol.

The above diagram illustrates the antagonistic action of Azaperone and its metabolite, Azaperol, on the dopamine D2 receptor signaling pathway, which is central to their sedative effects. It also depicts the metabolic conversion of Azaperone to Azaperol.

Experimental Protocols

In Vivo Assessment of Sedative Efficacy in Swine

This protocol is adapted from studies evaluating the sedative effects of Azaperone in pigs.

Objective: To quantify and compare the sedative effects of Azaperone and Azaperol in a swine model.

Animals: Weaned piglets of a specific age and weight range.

Experimental Design:

-

Acclimatization: Animals are acclimatized to the housing and handling conditions for a set period before the experiment.

-

Grouping: Animals are randomly assigned to different treatment groups:

-

Control (vehicle administration)

-

Azaperone (at various doses)

-

Azaperol (at various doses)

-

-

Administration: The test compounds are administered via a specified route (e.g., intramuscularly or orally).

-

Sedation Scoring: Sedation levels are assessed at predetermined time points post-administration using a standardized scoring system. A common method involves evaluating the pig's response to a standardized auditory or tactile stimulus.

Sedation Scoring Scale (Example):

| Score | Description |

| 0 | No sedation, alert and responsive. |

| 1 | Mild sedation, slight drowsiness, but easily aroused. |

| 2 | Moderate sedation, drowsy, reluctant to move, but responsive to stimuli. |

| 3 | Deep sedation, asleep, arousable only with strong stimuli. |

| 4 | Anesthesia, unresponsive to stimuli. |

Data Analysis: The sedation scores are analyzed to determine the onset, duration, and depth of sedation for each compound and dose. Dose-response curves can be generated to compare the potency of Azaperone and Azaperol.

In Vitro Radioligand Binding Assay for Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity (Ki) of Azaperone and Azaperol for specific neurotransmitter receptors.

Objective: To determine the Ki values of Azaperone and Azaperol for dopamine D2, serotonin 5-HT1A, and alpha-1 adrenergic receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

-